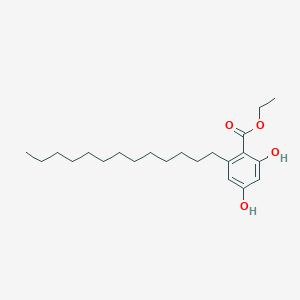

Ethyl 2,4-dihydroxy-6-tridecylbenzoate

Description

Ethyl 2,4-dihydroxy-6-tridecylbenzoate is a synthetic aromatic ester featuring a tridecyl (C₁₃H₂₇) substituent at the 6-position of the benzoic acid backbone, with hydroxyl groups at the 2- and 4-positions, and an ethyl ester moiety. The elongated tridecyl chain likely enhances lipophilicity compared to shorter-chain analogs, influencing solubility, bioavailability, and applications in areas such as surfactants or drug delivery systems.

Properties

CAS No. |

61621-63-4 |

|---|---|

Molecular Formula |

C22H36O4 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

ethyl 2,4-dihydroxy-6-tridecylbenzoate |

InChI |

InChI=1S/C22H36O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16-19(23)17-20(24)21(18)22(25)26-4-2/h16-17,23-24H,3-15H2,1-2H3 |

InChI Key |

GUMBCHHQLPXONA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dihydroxy-6-tridecylbenzoate typically involves the esterification of 2,4-dihydroxy-6-tridecylbenzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dihydroxy-6-tridecylbenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 2,4-dihydroxy-6-tridecylbenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dihydroxy-6-tridecylbenzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The long tridecyl chain can interact with lipid membranes, potentially altering their properties and affecting cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The pentyl analog (C₁₄H₂₀O₄, molecular weight 252.31 g/mol) shares the same dihydroxybenzoate core but has a shorter pentyl (C₅H₁₁) chain at the 6-position . Key comparisons include:

| Property | Ethyl 2,4-Dihydroxy-6-Pentylbenzoate | Ethyl 2,4-Dihydroxy-6-Tridecylbenzoate (Inferred) |

|---|---|---|

| Alkyl Chain Length | C₅H₁₁ | C₁₃H₂₇ |

| Molecular Formula | C₁₄H₂₀O₄ | C₂₂H₃₆O₄ |

| Molecular Weight | 252.31 g/mol | ~364.50 g/mol (estimated) |

| Lipophilicity (LogP) | Moderate | High (due to longer alkyl chain) |

| Solubility | Likely polar solvent-soluble | Predominantly nonpolar solvent-soluble |

Functional Implications :

- The pentyl analog, Ethyl Olivetolate, is a known precursor in cannabinoid synthesis ; the tridecyl variant may serve niche roles in polymer stabilization or as a surfactant due to its extended chain.

Comparison with 4-Hydroxybenzaldehyde Derivatives

4-Hydroxybenzaldehyde (C₇H₆O₂) derivatives, such as those studied for antimicrobial and anti-inflammatory activities , differ significantly in functional groups:

| Property | 4-Hydroxybenzaldehyde Derivatives | This compound |

|---|---|---|

| Core Structure | Benzaldehyde with hydroxyl groups | Dihydroxybenzoate with ester and alkyl |

| Key Functional Groups | Aldehyde, hydroxyl | Ester, hydroxyl, long alkyl chain |

| Bioactivity | Antimicrobial, anti-inflammatory | Likely surfactant or lipid modulator |

Functional Group Impact :

- The aldehyde group in 4-hydroxybenzaldehyde derivatives confers reactivity in Schiff base formation, useful in drug design .

- The ethyl ester and tridecyl chain in the target compound reduce electrophilicity, favoring applications in material science over direct pharmacological use.

Comparison with Ethyl Ester Pesticides

Ethyl ester pesticides, such as ethyl 4,4'-dichlorobenzilate (chlorobenzilate), feature halogenated aromatic rings and ester groups . Key contrasts include:

| Property | Chlorobenzilate (Pesticide) | This compound |

|---|---|---|

| Substituents | Chlorine atoms, dichlorophenyl | Hydroxyl groups, tridecyl chain |

| Environmental Impact | High persistence, toxicity | Likely biodegradable (no halogens) |

| Application | Acaricide | Research/industrial uses (inferred) |

Structural Implications :

- Chlorine atoms in pesticides enhance electrophilic reactivity and environmental persistence , whereas the hydroxyl and alkyl groups in the target compound suggest lower toxicity and faster degradation.

Research and Application Prospects

- Material Science : The tridecyl chain could stabilize hydrophobic interfaces in polymers or coatings.

- Drug Delivery : Enhanced lipophilicity may improve carrier systems for hydrophobic drugs.

- Surfactants: Long alkyl chains are typical in nonionic surfactants for emulsification.

Further research should prioritize synthetic optimization and empirical validation of these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.